A Comprehensive Technical Guide to 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: Physicochemical Properties, Synthesis, and Pharmacological Context
A Comprehensive Technical Guide to 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: Physicochemical Properties, Synthesis, and Pharmacological Context
Introduction
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound that presents a compelling molecular architecture for drug discovery and development. Its structure represents a strategic hybridization of two well-established pharmacophores: the thiophene-2-carboxamide core and a procaine-like amino ester tail. The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known to impart a wide range of biological activities.[1][2] Concurrently, the 2-(diethylamino)ethyl benzoate fragment is the defining feature of local anesthetics like procaine, which function by blocking voltage-gated sodium channels.[3][4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the compound's known and predicted physicochemical properties. As a Senior Application Scientist, the narrative emphasizes not only the data but also the causality behind the experimental methodologies required for its full characterization. We will explore a robust synthetic route, detail the protocols for determining key physicochemical parameters, and discuss the compound's pharmacological potential in the context of its constituent moieties. This document serves as a foundational resource for any research program aiming to investigate this molecule's therapeutic utility.
Chemical Identity and Core Properties
The fundamental identity of a compound is the cornerstone of all subsequent research. The available data for 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate, cataloged under CAS Number 712305-93-6, is summarized below. This information is critical for procurement, registration, and computational modeling.
| Property | Value | Source |
| CAS Number | 712305-93-6 | [5][6] |
| Molecular Formula | C₁₈H₂₂N₂O₃S | [5] |
| Molecular Weight | 346.45 g/mol | |
| Synonym(s) | 2-(diethylamino)ethyl 4-[(2-thienylcarbonyl)amino]benzoate | |
| Physical Form | White to yellow solid | |
| Storage Temperature | Room Temperature | [5] |
| Purity (Commercial) | ≥97% | [5] |
Synthesis and Purification
A logical and reproducible synthetic pathway is paramount for obtaining high-purity material for biological screening and further studies. The structure of the target molecule suggests a straightforward retrosynthetic approach centered on a standard amide bond formation.
Retrosynthetic Analysis & Strategy
The most logical disconnection is at the amide bond, yielding two key precursors:
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An amine component: 2-(Diethylamino)ethyl 4-aminobenzoate (also known as Procaine base).
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A carboxylic acid component: Thiophene-2-carboxylic acid, likely activated as its acyl chloride for enhanced reactivity.
This strategy is advantageous as both precursors are commercially available or can be synthesized via well-established literature methods.[3][7] The reaction involves a nucleophilic acyl substitution, where the primary aromatic amine of the procaine base attacks the electrophilic carbonyl carbon of the thiophene-2-carbonyl chloride.
Proposed Synthetic Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Objective: To synthesize 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate via amide coupling.
Materials:
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2-(Diethylamino)ethyl 4-aminobenzoate (Procaine base, CAS 59-46-1)
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Thiophene-2-carbonyl chloride (CAS 5271-67-0)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine (as a base)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 2-(Diethylamino)ethyl 4-aminobenzoate in anhydrous DCM.
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Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive thiophene-2-carbonyl chloride back to its carboxylic acid, which would halt the desired reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath and add 1.2 equivalents of a non-nucleophilic base, such as triethylamine.
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Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge this acid would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
-
-
Acyl Chloride Addition: Add a solution of 1.1 equivalents of Thiophene-2-carbonyl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
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Causality: Slow, dropwise addition at low temperature helps to control the exothermic reaction, preventing the formation of side products.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
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Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
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Causality: The NaHCO₃ wash removes any unreacted acyl chloride and neutralizes residual acid. The brine wash helps to remove water from the organic layer, facilitating drying.
-
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield the final compound as a white to yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Physicochemical Property Determination
While core identifiers are available, critical physicochemical data such as solubility, pKa, and lipophilicity are not found in public databases. For any drug development program, experimental determination of these properties is a non-negotiable step. The following are standard, field-proven protocols for their characterization.
Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline).
Methodology:
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Add an excess amount of the solid compound to a known volume of pH 7.4 PBS in a glass vial.
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Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
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Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
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Trustworthiness: This method is considered the gold standard by regulatory agencies for its direct measurement of solubility at equilibrium.
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Ionization Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of the tertiary amine (diethylamino group), which governs the compound's charge state at different pH values.
Methodology:
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Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the free base and its protonated form.
-
Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the inflection point of the titration curve, typically calculated using the Henderson-Hasselbalch equation at the half-equivalence point.
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Expertise: The pKa is a critical parameter. For this molecule, the diethylamino group's pKa will likely be in the range of 8.5-9.5. This means at physiological pH (~7.4), a significant portion of the molecule will be protonated (cationic), which strongly influences its interaction with biological targets, solubility, and membrane permeability.
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Lipophilicity (LogP) by HPLC
Objective: To measure the compound's lipophilicity (partition coefficient between octanol and water), a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
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Use a reverse-phase HPLC column (e.g., C18).
-
Create a calibration curve by injecting a series of standard compounds with known LogP values and recording their retention times.
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Inject the target compound under the same isocratic mobile phase conditions (e.g., methanol/water).
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Record its retention time and interpolate its LogP value from the calibration curve.
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Expertise: A high LogP value indicates greater lipid solubility, which can enhance membrane crossing but may also lead to lower aqueous solubility and increased metabolic clearance. A balance is often desired for optimal drug-like properties.
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Pharmacological and Toxicological Context
The compound's structure strongly implies a pharmacological profile related to local anesthesia, with potential modulation by the thiophene-2-carboxamide moiety.
Hypothesized Mechanism of Action
The primary mechanism is likely inherited from its procaine-like substructure: blockade of voltage-gated sodium channels in neuronal membranes.[4] By binding to the intracellular side of the channel, the protonated form of the molecule would prevent sodium influx, thereby blocking the depolarization required for action potential propagation and resulting in a local anesthetic effect.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bch.ro [bch.ro]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate [myskinrecipes.com]
- 6. 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate-景明化工股份有限公司 [echochemical.com]
- 7. researchgate.net [researchgate.net]
